molecular formula C13H22N2O4 B4038032 1,5-DIMORPHOLINO-1,5-PENTANEDIONE

1,5-DIMORPHOLINO-1,5-PENTANEDIONE

Cat. No.: B4038032
M. Wt: 270.32 g/mol
InChI Key: CXGLWRBIIKONNN-UHFFFAOYSA-N
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Description

1,5-Dimorpholino-1,5-pentanedione is a diketone derivative featuring two morpholino substituents at the terminal positions of a pentanedione backbone. The morpholino groups (six-membered rings containing one nitrogen and one oxygen atom) confer unique electronic and steric properties to the compound, distinguishing it from simpler alkyl or aryl-substituted pentanediones. The compound’s polarity and solubility in polar solvents are likely influenced by the morpholino moieties, which can participate in hydrogen bonding and dipole interactions .

Properties

IUPAC Name

1,5-dimorpholin-4-ylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c16-12(14-4-8-18-9-5-14)2-1-3-13(17)15-6-10-19-11-7-15/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGLWRBIIKONNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMORPHOLINO-1,5-PENTANEDIONE typically involves the reaction of morpholine with 1,5-pentanedione under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 1,5-pentanedione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-DIMORPHOLINO-1,5-PENTANEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,5-DIMORPHOLINO-1,5-PENTANEDIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-DIMORPHOLINO-1,5-PENTANEDIONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

1,5-Diphenyl-1,5-pentanedione (CAS 6263-83-8)
  • Structure: Replaces morpholino groups with phenyl substituents.
  • Physical Properties: Melting point (64–67°C) is lower than typical morpholino derivatives due to reduced polarity and weaker intermolecular forces.
1,5-Dimorpholino-3-(1-naphthyl)-pentane
  • Structure: Shares morpholino groups but on a pentane chain with a central naphthyl substituent.
  • Toxicity: Oral rat LD50 = 708 mg/kg, indicating moderate toxicity .
  • Electronic Properties : The naphthyl group enhances UV absorption, suggesting applications in photochemistry, whereas the diketone structure in the target compound may favor redox reactivity .
2-Methyl-1,3,5-triphenyl-1,5-pentanedione
  • Structure : Features multiple phenyl groups and a methyl substituent, increasing molecular weight (C24H22O2) and steric hindrance.
  • Coordination Chemistry: Limited utility as a ligand due to bulky phenyl groups obstructing metal binding. The target compound’s morpholino groups offer accessible lone pairs (N and O) for stronger metal coordination .
4-Acyl Bispyrazolone Derivatives
  • Structure : Tetradentate ligands with four oxygen atoms for metal binding.
  • Coordination: Form stable complexes with rare earth ions (e.g., La³⁺, Ce³⁺) .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Melting Point (°C) Key Substituents Toxicity (Oral Rat LD50) Applications
1,5-Dimorpholino-1,5-pentanedione C₁₃H₂₀N₂O₄ Not reported Morpholino (x2) Not studied Coordination chemistry
1,5-Diphenyl-1,5-pentanedione C₁₇H₁₆O₂ 64–67 Phenyl (x2) Not reported Organic synthesis
1,5-Dimorpholino-3-(1-naphthyl)-pentane C₂₃H₃₂N₂O₂ Not reported Morpholino (x2), Naphthyl 708 mg/kg Photochemistry
2-Methyl-1,3,5-triphenyl-1,5-pentanedione C₂₄H₂₂O₂ Not reported Phenyl (x3), Methyl Not reported Materials science

Research Findings and Implications

  • Coordination Chemistry: Morpholino-substituted diketones exhibit superior ligand properties compared to aryl analogs due to their dual N/O donor sites. This aligns with studies on 4-acyl bispyrazolones, where oxygen-rich structures enhance rare-earth binding .
  • Solubility and Reactivity: The morpholino groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in homogeneous catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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